tetramethyl 6'-[(2,4-dichlorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6-(2,4-dichlorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of tetramethyl 6-(2,4-dichlorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate under acidic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Tetramethyl 6-(2,4-dichlorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a therapeutic agent due to its unique structure and functional groups. In industry, it can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tetramethyl 6-(2,4-dichlorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tetramethyl 6-(2,4-dichlorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate include other spiro compounds and quinoline derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C32H27Cl2NO9S3 |
---|---|
Molecular Weight |
736.7g/mol |
IUPAC Name |
tetramethyl 6'-(2,4-dichlorobenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H27Cl2NO9S3/c1-14-8-11-19-17(12-14)20-25(31(2,3)35(19)26(36)16-10-9-15(33)13-18(16)34)45-22(28(38)42-5)21(27(37)41-4)32(20)46-23(29(39)43-6)24(47-32)30(40)44-7/h8-13H,1-7H3 |
InChI Key |
CKVYQNVAUBFVOL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.